Dimethyl aminoterephthalate

Übersicht

Beschreibung

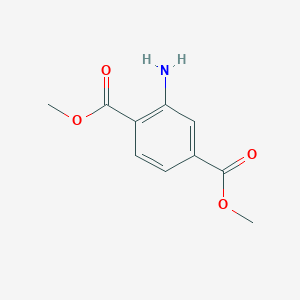

Dimethyl aminoterephthalate is an organic compound with the molecular formula C10H11NO4. It is a derivative of terephthalic acid, where two methyl ester groups and an amino group are attached to the benzene ring. This compound is known for its applications in the synthesis of various pharmaceuticals and dyes, as well as its role as an intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl aminoterephthalate can be synthesized through several methods. One common approach involves the nitration of dimethyl terephthalate to form dimethyl 2-nitroterephthalate, followed by reduction to yield dimethyl 2-aminoterephthalate. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions .

Industrial Production Methods: In industrial settings, the production of dimethyl 2-aminoterephthalate often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl aminoterephthalate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be further reduced to form diamines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Diamines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

A. Probes for Anticancer Agents

DMAT is utilized in the preparation of imidazotetrazinones, which serve as probes for evaluating the action of temozolomide, a chemotherapy drug used primarily for treating glioblastoma multiforme. The synthesis involves the reaction of DMAT with other reagents to form derivatives that can enhance the efficacy of temozolomide by improving its targeting capabilities .

B. Neurokinin-2 Receptor Antagonists

Another significant application of DMAT is in the synthesis of aminoquinazolines, which exhibit neurokinin-2 receptor antagonist activity. These compounds are being explored for their potential therapeutic effects in various conditions, including pain management and anxiety disorders .

Material Science Applications

A. Synthesis of Metal-Organic Frameworks (MOFs)

DMAT has been employed in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. For instance, DMAT serves as a ligand in the formation of MOFs that demonstrate high surface area and tunable porosity, making them suitable for various industrial applications .

Synthetic Chemistry Applications

A. Methylation Reactions

In synthetic organic chemistry, DMAT acts as a substrate for methylation reactions. A notable example includes its conversion into dimethyl-2-(methylamino)terephthalate using dimethyl sulfate as a methylating agent. This reaction showcases DMAT's versatility as a building block in synthesizing more complex organic molecules .

B. Intermediates in Dye Production

DMAT is also an intermediate in the industrial synthesis of azo dyes, which are widely used in textiles and other materials. The compound's ability to undergo further reactions allows it to participate in the formation of various dye structures, enhancing color properties and stability .

Case Studies

Wirkmechanismus

The mechanism of action of dimethyl 2-aminoterephthalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-donating effects of the amino group and the electron-withdrawing effects of the ester groups, which modulate its chemical behavior .

Vergleich Mit ähnlichen Verbindungen

- Dimethyl terephthalate

- Dimethyl isophthalate

- Dimethyl phthalate

Comparison: Dimethyl aminoterephthalate is unique due to the presence of the amino group, which imparts distinct reactivity compared to its non-amino counterparts. This functional group allows for a broader range of chemical transformations and applications, particularly in the synthesis of pharmaceuticals and dyes. The presence of the amino group also enhances its solubility and reactivity in various chemical environments .

Biologische Aktivität

Dimethyl aminoterephthalate (DMAT) is a chemical compound derived from terephthalic acid and is primarily used in the synthesis of various industrial products, including pigments and polymers. Understanding its biological activity is crucial for assessing its safety and potential applications. This article reviews the available literature on DMAT's biological effects, focusing on its toxicity, metabolism, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized by two methyl ester groups attached to a terephthalic acid backbone, which influences its reactivity and biological interactions.

Acute Toxicity

Studies indicate that DMAT exhibits low acute toxicity. The oral LD50 values in rats range from 4,390 to over 6,590 mg/kg, suggesting that high doses are required to observe toxic effects. Dermal and inhalation toxicity assessments also show high tolerance levels, with LC50 values exceeding 5,000 mg/kg for dermal exposure and >6 mg/L for inhalation .

Reproductive and Developmental Toxicity

Research on reproductive toxicity indicates that DMAT does not significantly affect fertility or fetal development at standard exposure levels. A notable study found no adverse effects on testicular sperm counts or daily sperm production in male rats exposed to high doses . However, some studies reported mild irritative effects on the urinary tract due to the formation of renal crystals following metabolism to terephthalic acid (TPA) .

Chronic Toxicity

In chronic exposure studies, a NOAEL (No Observed Adverse Effect Level) of 313 mg/kg/day was established based on reduced body weight gains in rats over a 96-day dietary study . The primary target organ identified was the urinary tract due to the formation of calcium oxalate crystals from TPA metabolism.

Metabolism and Excretion

DMAT is rapidly absorbed following oral administration and is primarily metabolized to TPA. Studies have shown that approximately 90% of DMAT is excreted in urine within 48 hours post-administration, with minimal tissue accumulation observed . In mice, urinary metabolites include monomethyl terephthalate (70%) and TPA (30%), indicating species-specific metabolic pathways .

Industrial Exposure

A study examining workers exposed to DMAT during its synthesis reported no significant health effects, although moderate leukocytosis was noted in some cases. This suggests that while DMAT has low acute toxicity, long-term exposure may still warrant monitoring for subtle hematological changes .

Therapeutic Potential

Emerging research suggests potential therapeutic applications for DMAT derivatives in drug formulation. For instance, modifications of DMAT have been explored in developing novel opioid analgesics with enhanced receptor affinity and bioactivity . These findings indicate that while DMAT itself may not be therapeutically active, its derivatives could hold promise in pharmacological applications.

Comparative Toxicity Data Table

Eigenschaften

IUPAC Name |

dimethyl 2-aminobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSKDXUDARIMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022225 | |

| Record name | Dimethyl aminoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5372-81-6 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5372-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl aminoterephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005372816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl aminoterephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl aminoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-aminoterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL AMINOTEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91SF4E6I9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dimethyl 2-aminoterephthalate in toner formulations?

A1: Dimethyl 2-aminoterephthalate is a key component in a novel electrostatic charge image developing toner. [] This toner, intended for use in image forming apparatuses, incorporates Dimethyl 2-aminoterephthalate alongside other components like C.I. Pigment Yellow 155 and a binder resin. While the specific mechanism of action isn't detailed in the provided abstract, the presence of Dimethyl 2-aminoterephthalate, alongside 1,4-bis(acetoacetylamino)benzene, is crucial for achieving the desired toner properties. []

Q2: Are there any structural studies available for Dimethyl 2-aminoterephthalate or its derivatives?

A2: While the provided abstract focusing on toner formulations doesn't delve into the structural characterization of Dimethyl 2-aminoterephthalate, a separate research paper explores the synthesis and crystal structures of optically active derivatives of terephthalic acid. [] Though this study doesn't specifically analyze Dimethyl 2-aminoterephthalate, it offers insights into the structural characteristics of related compounds. Further research is necessary to determine if these findings can be extrapolated to Dimethyl 2-aminoterephthalate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.